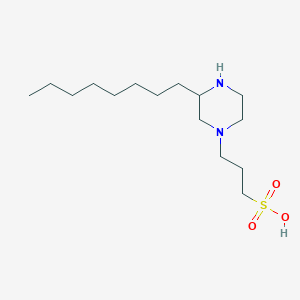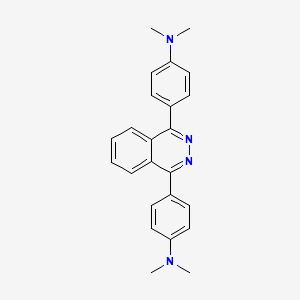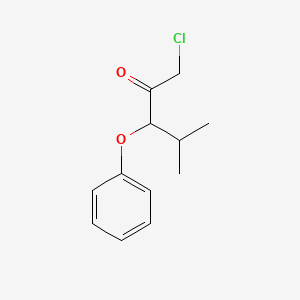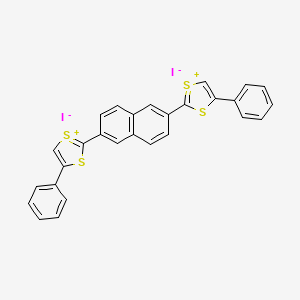![molecular formula C17H34O4 B14367281 2-[(8,8-Diethoxyoctyl)oxy]oxane CAS No. 93176-12-6](/img/structure/B14367281.png)
2-[(8,8-Diethoxyoctyl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(8,8-Diethoxyoctyl)oxy]oxane is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This structure is derived from tetrahydropyran, which is also known as oxane. The compound is characterized by the presence of an 8,8-diethoxyoctyl group attached to the oxygen atom of the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8,8-Diethoxyoctyl)oxy]oxane typically involves the reaction of 3,4-dihydropyran with 8,8-diethoxyoctanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like dichloromethane at ambient temperature. This method ensures the formation of the oxane ring with the desired substituent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(8,8-Diethoxyoctyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like osmium tetroxide or potassium permanganate to form diols.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as Raney nickel.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the 8,8-diethoxyoctyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H₂) with Raney nickel as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
2-[(8,8-Diethoxyoctyl)oxy]oxane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The oxane ring can be easily removed under acidic conditions to regenerate the parent alcohol.
Biology: Employed in the study of enzyme mechanisms and as a model compound for understanding the behavior of cyclic ethers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(8,8-Diethoxyoctyl)oxy]oxane involves its interaction with molecular targets through its oxane ring. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. The presence of the 8,8-diethoxyoctyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran (Oxane): The parent compound of 2-[(8,8-Diethoxyoctyl)oxy]oxane, consisting of a six-membered ring with one oxygen atom.
2-Tetrahydropyranyl Ethers: Derivatives of tetrahydropyran used as protecting groups in organic synthesis.
Oxacyclohexane: Another name for tetrahydropyran, highlighting its cyclic ether structure.
Uniqueness
This compound is unique due to the presence of the 8,8-diethoxyoctyl group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable in various applications.
Properties
CAS No. |
93176-12-6 |
|---|---|
Molecular Formula |
C17H34O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(8,8-diethoxyoctoxy)oxane |
InChI |
InChI=1S/C17H34O4/c1-3-18-16(19-4-2)12-8-6-5-7-10-14-20-17-13-9-11-15-21-17/h16-17H,3-15H2,1-2H3 |
InChI Key |
JGKVDFCHMNGTSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCCCCCOC1CCCCO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)



![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)



![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
